6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 799274-08-1
Cat. No.: VC3046018
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 799274-08-1 |
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Molecular Formula | C9H11ClFN |
Molecular Weight | 187.64 g/mol |
IUPAC Name | 6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Standard InChI | InChI=1S/C9H10FN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H |
Standard InChI Key | YXZXFMKDFFJUCA-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1C=C(C=C2)F.Cl |
Canonical SMILES | C1CNCC2=C1C=C(C=C2)F.Cl |
Introduction
Chemical Properties
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride possesses distinct chemical properties that influence its behavior in biochemical systems and its potential applications in research and development.
Physical and Chemical Characteristics
The compound exists as a solid at room temperature with defined chemical parameters that are essential for understanding its behavior in various research applications. The key chemical properties are summarized in the table below:
Property | Value |
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CAS Number | 799274-08-1 |
Molecular Formula | C9H11ClFN |
Molecular Weight | 187.64 g/mol |
Appearance | Solid |
Chemical Class | Tetrahydroisoquinoline derivative |
Functional Groups | Secondary amine, aromatic ring, fluorine substitution |
Solubility | High gastrointestinal absorption, limited water solubility |
Storage Conditions | 2-8°C under inert gas (nitrogen or argon) |
The compound's molecular structure features a tetrahydroisoquinoline backbone with a fluorine atom substitution that significantly impacts its physicochemical properties . The hydrochloride salt formation improves stability and potentially enhances solubility in aqueous media compared to the free base form, which is an important consideration for biochemical research applications.
Stability and Reactivity
The stability of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is influenced by environmental factors including temperature, light exposure, and atmospheric conditions. The compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its integrity over time. This storage requirement indicates potential reactivity with oxygen or moisture that could lead to degradation under ambient conditions.
The presence of the fluorine atom contributes to the compound's stability profile, as fluorination often enhances metabolic stability in biological systems compared to non-fluorinated analogs. This characteristic makes fluorinated compounds particularly valuable in medicinal chemistry research and development.
Molecular Structure
Structural Features
The molecular structure of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by a tetrahydroisoquinoline core structure with a strategic modification. The compound consists of a partially saturated isoquinoline ring system where the pyridine portion is completely reduced (1,2,3,4-tetrahydro), maintaining the aromatic character of the benzene portion. The fluorine substitution at the 6-position on the aromatic ring creates unique electronic and steric properties that differentiate this compound from the parent tetrahydroisoquinoline.
The hydrochloride salt formation occurs at the nitrogen atom of the tetrahydroisoquinoline structure, resulting in a positively charged nitrogen that forms an ionic bond with the chloride counterion. This salt formation significantly affects the compound's solubility properties and stability, making it more suitable for various research applications.
Structure-Activity Relationships
The specific positioning of the fluorine atom at the 6-position of the tetrahydroisoquinoline scaffold plays a critical role in determining the compound's biological activity profile. Fluorine substitution is known to influence several key factors in drug-like molecules:
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The electronegativity of fluorine alters the electron distribution in the molecule, potentially enhancing binding affinity to target proteins.
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The substitution can block metabolic degradation at the site of fluorination, potentially improving the compound's metabolic stability.
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The fluorine atom can participate in hydrogen bonding interactions, though it is generally a poor hydrogen bond acceptor compared to other halogens.
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The small size of fluorine (similar to hydrogen) minimizes steric hindrance while still providing electronic effects.
These structural features contribute to the compound's potential interactions with biological targets, particularly enzymes like monoamine oxidase (MAO), and influence its pharmacokinetic properties including absorption, distribution, metabolism, and excretion profiles.
Synthesis and Preparation
Purification and Salt Formation
After the basic scaffold synthesis, purification steps are necessary to obtain the compound with high purity. These typically involve chromatographic methods, recrystallization, or a combination of purification techniques. The final step in the preparation involves converting the free base form to the hydrochloride salt, typically achieved by treating the compound with hydrogen chloride in an appropriate solvent (such as diethyl ether or isopropanol).
The hydrochloride salt formation improves several properties of the compound, including:
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Enhanced stability during storage
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Improved solubility in aqueous media
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More consistent crystalline form for analytical purposes
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Better handling properties compared to the free base
These advantages make the hydrochloride salt the preferred form for research applications and potential pharmaceutical development.
Biochemical Properties
Enzyme Interactions
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrates significant interactions with various enzyme systems, most notably with monoamine oxidase (MAO). This enzyme is responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. The interaction between this fluorinated compound and MAO can lead to inhibition of the enzyme's activity, potentially affecting neurotransmitter levels in the brain.
The compound's interaction with MAO represents a particularly important biochemical property, as MAO inhibitors have been investigated for their potential therapeutic applications in neurological and psychiatric conditions, including depression, Parkinson's disease, and Alzheimer's disease. The specific fluorine substitution in this compound may enhance binding affinity or selectivity toward particular enzyme isoforms (MAO-A or MAO-B), though detailed structure-activity relationship studies would be needed to fully characterize these interactions.
Cellular Signaling Effects
Beyond enzyme inhibition, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has been reported to influence cell signaling pathways, particularly the MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) pathway. This pathway plays crucial roles in regulating cellular processes including proliferation, differentiation, and survival.
The compound's effects on these signaling cascades could have implications for research in areas such as:
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Neurodegenerative disease models, where dysregulated signaling contributes to pathology
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Cancer research, where MAPK/ERK signaling often drives proliferation
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Cellular differentiation studies, particularly in neuronal development models
The fluorine substitution likely influences the compound's ability to penetrate cellular membranes and interact with intracellular targets, potentially enhancing its effects on these signaling pathways compared to non-fluorinated analogs.
Applications in Research
Medicinal Chemistry Applications
In medicinal chemistry research, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a valuable tool compound and potential lead structure for drug development programs. Its applications span several therapeutic areas:
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Neurological disorders: The compound's interaction with MAO and other neurologically relevant targets makes it potentially useful in research on conditions like Parkinson's disease, where dopamine metabolism is a key factor.
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Psychiatric conditions: MAO inhibitors have established roles in treating depression and anxiety disorders, making this compound relevant for psychiatric research.
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Enzyme inhibitor development: The compound can serve as a structural scaffold for developing more potent and selective enzyme inhibitors through structural modification and optimization.
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Structure-activity relationship studies: The fluorinated compound provides valuable data points for understanding how halogen substitution affects biological activity in the tetrahydroisoquinoline class.
Chemical Building Block Applications
Beyond its direct biological applications, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as an important building block in synthetic chemistry. The compound's partially saturated heterocyclic structure, combined with the strategic fluorine substitution, makes it valuable for constructing more complex molecules with potential pharmacological activity. Specific synthetic applications include:
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Serving as a precursor for more complex alkaloid-like structures
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Providing a scaffold for library synthesis through diverse modifications at reactive sites
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Enabling structure-activity relationship studies through systematic derivatization
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Contributing to the development of fluorinated pharmaceuticals, which represent an important and growing class of therapeutic agents
These diverse research applications highlight the compound's value across multiple scientific disciplines, from basic biochemical research to applied medicinal chemistry and drug development.
Comparison with Similar Compounds
Structural Analogs
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to a family of related compounds that share the tetrahydroisoquinoline scaffold but differ in their substitution patterns. Understanding the relationships between these structural analogs provides valuable insights into structure-activity relationships and potential applications. The table below compares key properties of the target compound with several structural analogs:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Reported Biological Activities |
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6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl | C9H11ClFN | 187.64 | Fluorine at 6-position | MAO inhibition, cell signaling modulation |
1,2,3,4-Tetrahydroisoquinoline | C9H11N | 133.19 | No substituents (parent compound) | Dopaminergic activity, MAO inhibition |
6-Bromo-1,2,3,4-tetrahydroisoquinoline HCl | C9H11BrClN | 248.55 | Bromine instead of fluorine at 6-position | Similar to fluorinated analog but potentially different potency |
6-Chloro-1,2,3,4-tetrahydroisoquinoline HCl | C9H11Cl2N | 204.10 | Chlorine instead of fluorine at 6-position | Similar profile with differences in lipophilicity and metabolism |
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline HCl | C9H10BrClFN | 266.54 | Additional bromine at 7-position | Potential for different biological target selectivity |
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline HCl | C9H10BrClFN | 266.54 | Bromine at 6-position, fluorine at 5-position | Altered electronic properties affecting target interactions |
This comparison illustrates how subtle changes in halogenation patterns can potentially lead to significant differences in biological activity, physicochemical properties, and research applications.
Pharmacological Differences
The varied substitution patterns among these tetrahydroisoquinoline derivatives likely translate to different pharmacological profiles. The replacement of hydrogen with fluorine, bromine, or chlorine alters several key parameters:
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Lipophilicity: Halogenation generally increases lipophilicity, with fluorination typically having the least effect among halogens. This influences membrane permeability and distribution in biological systems.
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Electronic effects: The electronegativity of fluorine (highest among halogens) creates distinct electronic effects that influence binding to target proteins and reactivity patterns.
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Metabolic stability: Halogenation, particularly fluorination, often blocks metabolic degradation at the substituted position, potentially extending the compound's half-life in biological systems.
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Binding selectivity: The size, electronic properties, and positioning of halogen substituents can significantly alter binding preferences to biological targets, potentially changing the therapeutic profile of the compound.
These pharmacological differences highlight the importance of systematic structure-activity relationship studies in understanding how halogenation patterns influence the biological properties of tetrahydroisoquinoline derivatives.
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